2-Fluoro-5-phenoxypyridine
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Overview
Description
2-Fluoro-5-phenoxypyridine is a fluorinated pyridine derivative with a phenoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-phenoxypyridine typically involves the nucleophilic aromatic substitution reaction of 2-chloro-5-phenoxypyridine with a fluoride source. One common method is the reaction of 2-chloro-5-phenoxypyridine with cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures . Another approach involves the use of N-fluoropyridinium salts as fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and fluoride source are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Nucleophilic Substitution: Cesium fluoride or other fluoride sources in polar aprotic solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic aromatic substitution.
Scientific Research Applications
2-Fluoro-5-phenoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-phenoxypyridine involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the phenoxy group, making it less hydrophobic and potentially less bioactive.
5-Phenoxypyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Chloro-5-phenoxypyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 2-Fluoro-5-phenoxypyridine is unique due to the combined presence of the fluorine atom and the phenoxy group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the phenoxy group increases its hydrophobicity and potential bioactivity .
Properties
IUPAC Name |
2-fluoro-5-phenoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCRRXUNYFIJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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